molecular formula C17H14N4O5S B11351708 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide

Cat. No.: B11351708
M. Wt: 386.4 g/mol
InChI Key: AAIHAYVTOIZAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide is a complex organic compound that features a thiadiazole ring, a nitrobenzamide group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This step often requires heating and the use of a dehydrating agent to facilitate ring closure.

  • Attachment of the Dimethoxyphenyl Group: : The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with a 3,4-dimethoxyphenyl halide in the presence of a base such as potassium carbonate.

  • Introduction of the Nitrobenzamide Group: : The final step involves the coupling of the thiadiazole intermediate with 3-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the nitro group and the thiadiazole ring suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure suggests it could have anti-inflammatory, antimicrobial, or anticancer activities, although specific studies would be required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or structural characteristics provided by the thiadiazole and nitrobenzamide groups.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The nitro group could participate in redox reactions, while the thiadiazole ring might interact with metal ions or other biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-benzamide: Lacks the nitro group, which could affect its reactivity and biological activity.

    N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position, potentially altering its properties.

    N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide: Contains a chlorine atom instead of a nitro group, which could influence its chemical and biological behavior.

Uniqueness

The unique combination of the nitrobenzamide group, the thiadiazole ring, and the dimethoxyphenyl moiety in N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C17H14N4O5S

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C17H14N4O5S/c1-25-13-7-6-10(9-14(13)26-2)15-18-17(27-20-15)19-16(22)11-4-3-5-12(8-11)21(23)24/h3-9H,1-2H3,(H,18,19,20,22)

InChI Key

AAIHAYVTOIZAAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.